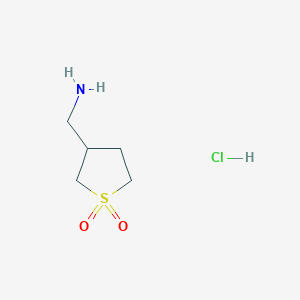
3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride is a chemical compound that is derived from tetrahydrothiophene. The compound is of interest due to its potential applications in various chemical reactions and its relevance in the synthesis of biologically active molecules.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, 3-oxotetrahydrothiophen dioxide, which is closely related to the aminomethyl derivative, can be prepared from 3-aminotetrahydrothiophen dioxide by oxidation with hydrogen peroxide followed by hydrolysis of the resulting oxime . This method provides insight into the possible synthetic routes that could be adapted for the synthesis of 3-(aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride by incorporating an appropriate amination step.
Another synthesis approach for related thiophene derivatives involves intramolecular nitrile oxide cycloaddition processes (INOC) leading to tetrahydrothieno(3,4-c)isoxazoline, followed by N,O-bond cleavage to yield 2-substituted 3-amino-4-hydroxymethylthiophenes . This method suggests that similar strategies could be employed in the synthesis of 3-(aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride by modifying the substituents and reaction conditions.
Molecular Structure Analysis
The molecular structure of 3-(aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride would be expected to feature a tetrahydrothiophene backbone with an aminomethyl group at the 3-position and a sulfonyl group (SO2) at the 1,1-positions. The presence of the hydrochloride indicates that the amine group is likely protonated, which could influence the compound's reactivity and solubility.
Chemical Reactions Analysis
The literature provides examples of reactions involving similar compounds, which can shed light on the potential reactivity of 3-(aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride. The oxidation and subsequent hydrolysis of aminotetrahydrothiophen dioxides to form ketones suggest that the aminomethyl group in the compound of interest could undergo similar transformations under oxidative conditions. Additionally, the INOC process and subsequent N,O-bond cleavage indicate that the compound might participate in cycloaddition reactions and serve as a precursor to other heterocyclic structures.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3-(aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride are not detailed in the provided papers, we can infer from the structure that the compound would exhibit properties typical of amines and sulfonyl-containing compounds. The hydrochloride salt form would likely be more soluble in polar solvents due to the ionic nature of the compound. The presence of the sulfonyl group could confer additional reactivity, such as the ability to form sulfonamides or undergo sulfonylation reactions.
Scientific Research Applications
Organic Synthesis Applications :
- Tashbaev, Krivchikova, and Nasyrov (1992) developed a reaction scheme for obtaining 3,4-di(methylene)tetrahydrothiophene-1,2-dioxide from readily available substrates, which has potential applications in organic synthesis (Tashbaev et al., 1992).
- Markoulides et al. (2012) described optimal conditions for the preparation of a highly reactive 3,4-di(methylene)tetrahydrothiophene-1,1-dioxide, which is valuable in [4+2] cycloadditions with various dienophiles (Markoulides et al., 2012).
Nucleophilic Addition and Intramolecular Reactions :
- Pistarà et al. (2011) reported a synthesis of 2-substituted 3-amino-4-hydroxymethylthiophenes, highlighting the use of intramolecular nitrile oxide cycloaddition processes (Pistarà et al., 2011).
Chemical Properties and Structural Analysis :
- Bombieri et al. (1990) conducted crystal structure determinations of benzothiadiazine derivatives, including 3-aminomethyl-1,2,4-benzothiadiazine-1,1-dioxide, providing insights into the structural properties of related compounds (Bombieri et al., 1990).
Electrosynthesis Applications :
- Sun et al. (2016) explored the electropolymerization of water-soluble EDOT derivatives, including 2'-aminomethyl-3,4-ethylenedioxythiophene hydrochloride, to form polymers with electrochromic properties (Sun et al., 2016).
NMR Spectroscopy Studies :
- Rozhenko et al. (1995) investigated a series of halogen-substituted tetrahydrothiophene 1,1-dioxides using NMR spectroscopy, which is crucial for understanding the electronic effects and structural properties of such compounds (Rozhenko et al., 1995).
Cyclization and Rearrangement Reactions :
- Khaskin et al. (1988) examined the cyclization reactions of trans-3-chloro-A-aminothiolane 1,1-dioxide hydrochloride, demonstrating different modes of cyclization and their potential in synthetic chemistry (Khaskin et al., 1988).
Safety And Hazards
properties
IUPAC Name |
(1,1-dioxothiolan-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c6-3-5-1-2-9(7,8)4-5;/h5H,1-4,6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPURRGGAAHWRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461200 |
Source


|
| Record name | 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride | |
CAS RN |
3193-51-9 |
Source


|
| Record name | 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline](/img/structure/B1279486.png)


![(3As,4S,5S,6aR)-4-[(E)-4-(3-chlorophenoxy)-3-oxobut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B1279491.png)
